molecular formula C19H14ClN3O2S B4561517 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

Cat. No.: B4561517
M. Wt: 383.9 g/mol
InChI Key: NKFMSTMOYOMBPD-UHFFFAOYSA-N
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Description

4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14ClN3O2S and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0495256 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Research

  • The studies on sertaconazole, a compound with a chloro and imidazole group, demonstrate its efficacy and safety in treating various fungal infections, including Pityriasis versicolor and superficial mycoses caused by Candida albicans. These studies indicate the potential of related compounds in antifungal applications, showcasing high antifungal activity and excellent safety profiles (Nasarre et al., 1992), (Umbert et al., 1992).

Sleep Studies

  • Research on imidazo-pyridine compounds, like zolpidem, explores their impact on sleep parameters in both young and middle-aged individuals. These studies highlight the potential of such compounds to manage insomnia without significantly affecting next-day performance, providing a basis for investigating related compounds for sleep disorders (Nicholson & Pascoe, 1986).

Environmental Impact Studies

  • Studies on the environmental exposure to organophosphorus and pyrethroid compounds reveal the widespread exposure among populations, including children. Such research underscores the importance of monitoring and regulating environmental pollutants, suggesting related areas of study for compounds with potential environmental persistence or toxicity (Babina et al., 2012).

Anxiolytic Effects

  • Investigations into compounds with anxiolytic properties, such as alpidem compared to lorazepam, offer insights into developing novel treatments for anxiety disorders. These studies emphasize the potential for compounds with minimal adverse psychomotor and cognitive effects, relevant for research into new therapeutic agents (Morton & Lader, 1992).

Decongestant Formulations

  • Research on xylometazoline, an imidazoline derivative for nasal congestion relief, highlights the development of new formulations to enhance efficacy and reduce mucosal impact. This indicates the potential research avenues for related compounds in creating improved therapeutic formulations (Castellano & Mautone, 2002).

Properties

IUPAC Name

4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-15-7-9-17(10-8-15)26(24,25)22-16-5-3-4-14(12-16)18-13-23-11-2-1-6-19(23)21-18/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFMSTMOYOMBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.